(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide
Description
(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is a sulfonamide derivative characterized by its ethenesulfonamide backbone, cyclopentyl group, phenyl ring, and a trifluoromethyl-substituted pyrazole moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to hydrogen-bonding interactions and molecular recognition .
Properties
IUPAC Name |
(E)-N-cyclopentyl-2-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O2S/c20-19(21,22)18-10-12-24(23-18)13-14-25(17-8-4-5-9-17)28(26,27)15-11-16-6-2-1-3-7-16/h1-3,6-7,10-12,15,17H,4-5,8-9,13-14H2/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWJSCKULGUKNA-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)S(=O)(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring:
Attachment of the Ethenesulfonamide Group: The ethenesulfonamide moiety can be introduced via a sulfonylation reaction, where an appropriate sulfonyl chloride reacts with an amine.
Cyclopentyl and Phenyl Group Introduction: The cyclopentyl and phenyl groups are introduced through nucleophilic substitution reactions, where the appropriate halides react with the intermediate compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its trifluoromethyl group, in particular, is known to impart unique chemical and physical properties to compounds.
Mechanism of Action
The mechanism of action of (E)-N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group could enhance binding affinity or selectivity, while the pyrazole ring might interact with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Differences in Pyrazole Derivatives
(E)-N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-phenylethenesulfonamide (CAS 1448139-24-9)
- Molecular Formula : C20H25N3O2S
- Molecular Weight : 371.5 g/mol
- Key Features : Cyclopentyl and cyclopropyl substituents on the pyrazole ring, ethenesulfonamide backbone.
- Comparison : The absence of the trifluoromethyl group reduces electronegativity and may lower binding affinity to hydrophobic enzyme pockets compared to the target compound. The cyclopropyl group introduces steric constraints that could limit conformational flexibility .
Methyl 2-(5-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonamido)pentan-2-yl)isonicotinate (3ao)
- Key Features : Contains a trifluoromethylpyrazole and a benzenesulfonamide linked via a pentyl chain.
- Comparison: The extended alkyl chain in 3ao increases molecular weight (MW ≈ 500 g/mol) and may improve membrane permeability.
Sulfonamide Backbone Modifications
4-(4,5-Dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-benzenesulfonamide
- Key Features : A simpler sulfonamide with a dihydropyrazole ring.
- Comparison : The absence of an ethenesulfonamide backbone and trifluoromethyl group diminishes π-π stacking and hydrophobic interactions. The methyl substituent on the pyrazole is less electron-withdrawing than CF3, reducing metabolic stability .
Functional Group Impact on Hydrogen Bonding
The trifluoromethyl group in the target compound enhances hydrogen-bond acceptor strength compared to methyl or cyclopropyl substituents. This is critical in crystal packing and intermolecular interactions, as demonstrated in graph-set analyses of sulfonamide derivatives . For example, the CF3 group in the target compound may form stronger C–H···F interactions compared to C–H···C in cyclopropyl analogs .
Data Tables
Table 1. Structural and Physicochemical Comparison
Research Implications
The trifluoromethyl group and ethenesulfonamide backbone distinguish the target compound from analogs, offering unique opportunities for drug design. Future studies should explore its crystallographic behavior using programs like SHELXL and validate hydrogen-bonding patterns via graph-set analysis .
Biological Activity
(E)-N-cyclopentyl-2-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)ethenesulfonamide, with the CAS number 2034891-96-6, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in cancer treatment. This compound features a complex structure that includes a cyclopentyl group, a phenyl ring, and a trifluoromethyl-substituted pyrazole moiety, which may contribute to its pharmacological properties.
The molecular formula of this compound is with a molecular weight of 413.5 g/mol. The structure allows for various chemical interactions, potentially influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. The compound may inhibit cancer cell proliferation by disrupting microtubule formation, leading to cell cycle arrest and apoptosis in cancerous cells .
Anticancer Activity
Research indicates that derivatives of (E)-N-Aryl-2-ethene-sulfonamide, including the target compound, exhibit potent anticancer properties. A quantitative structure–activity relationship (QSAR) study involving 40 compounds demonstrated significant correlations between molecular descriptors and anticancer activity, highlighting electronic and steric factors as crucial determinants .
In vitro studies have shown that compounds similar to this compound possess IC50 values ranging from 5 to 10 nM against various cancer cell lines, including those resistant to standard therapies . Furthermore, in vivo studies using nude mice xenograft models illustrated a dramatic reduction in tumor size upon administration of related sulfonamide compounds .
Structure–Activity Relationship
The effectiveness of this compound can be analyzed through its structure–activity relationship (SAR). The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's permeability through biological membranes, including the blood-brain barrier .
Data Table: Biological Activity Overview
Case Studies
- Case Study on Anticancer Efficacy : A study published in 2017 investigated the anticancer efficacy of sulfonamide derivatives similar to this compound. It was found that these compounds induced apoptosis in cancer cells through microtubule destabilization mechanisms .
- QSAR Model Validation : A comprehensive QSAR analysis involving multiple linear regression (MLR) techniques validated the predictive power of molecular descriptors related to anticancer activity. The study emphasized the importance of electronic factors such as (highest occupied molecular orbital energy) and steric parameters in determining biological efficacy .
Q & A
Q. How do substituents (e.g., trifluoromethyl, cyclopentyl) impact the compound’s conformational flexibility and target binding?
- Methodology : Perform rotational barrier calculations (DFT) for the ethenesulfonamide backbone. Compare NOESY NMR data to assess spatial proximity of substituents. SAR studies on analogs with modified substituents reveal steric/electronic effects .
Q. What strategies identify intermolecular interactions (e.g., π-π stacking, halogen bonding) in co-crystals or protein-ligand complexes?
- Methodology : Analyze Hirshfeld surfaces (CrystalExplorer) for interaction fingerprints. Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Synchrotron XRD resolves halogen bonding in co-crystals .
Tables of Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
